7-Nitrocoumarin

Reporter Gene Assay Nitroreductase Activity Fluorescence Spectroscopy

Researchers requiring sensitive nitroreductase detection often face high background from constitutively fluorescent coumarin analogs. 7-Nitrocoumarin (CAS 19063-58-2) eliminates this issue via its fluorogenic off-on switch: the nitro group quenches intrinsic fluorescence, restored only upon enzymatic reduction to 7-aminocoumarin. • Broad-spectrum NTR substrate: validated in 30 clinical bacterial and yeast strains. • Zero-background design enables unambiguous positive signal discrimination. • Homogeneous assay format compatible with high-throughput screening workflows. Supplied with Certificate of Analysis; suitable for R&D use.

Molecular Formula C9H5NO4
Molecular Weight 191.14 g/mol
CAS No. 19063-58-2
Cat. No. B020820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitrocoumarin
CAS19063-58-2
Synonyms7-Nitro-chromen-2-one;  7-Nitro-coumarin; 
Molecular FormulaC9H5NO4
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)O2)[N+](=O)[O-]
InChIInChI=1S/C9H5NO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5H
InChIKeyXSECDQPYFOEVPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Nitrocoumarin: Fluorogenic Substrate for Nitroreductase Detection


7-Nitrocoumarin (CAS 19063-58-2) is a nitrated derivative of coumarin belonging to the class of heterocyclic benzopyrones [1]. It is characterized as a non-fluorescent, nitroaromatic compound that can be enzymatically reduced by microbial nitroreductases to yield the highly fluorescent 7-aminocoumarin, enabling its primary use as a fluorogenic probe [2]. This compound, with a molecular weight of 191.14 g/mol and a melting point of 198-200°C [1], is fundamentally a reporter molecule for detecting and quantifying nitroaryl reductase activity, a property that distinguishes it from constitutively fluorescent coumarin analogs [2].

WorkflowFluorogenic substrate for nitroreductase detection
SelectionNon-fluorescent off-on probe activated by enzymatic reduction
Use ContextEnzyme activity assays, reporter gene studies, microbial screening

Substitution Limitations of 7-Nitrocoumarin


Generic substitution of 7-nitrocoumarin with other coumarin derivatives like 7-hydroxycoumarin, 7-aminocoumarin, or 4-methylumbelliferone (4-MU) is scientifically invalid for nitroreductase-based detection systems. These analogs are either already highly fluorescent in their native state, leading to unacceptable background signal [1], or they lack the specific nitroaromatic moiety that serves as the essential substrate for microbial nitroreductase enzymes [2]. The mechanism of action for 7-nitrocoumarin relies on a 'fluorogenic off-on switch': the electron-withdrawing nitro group quenches the intrinsic fluorescence of the coumarin core, which is then restored only upon enzymatic reduction [2]. Substituting it with a constitutively fluorescent analog would defeat the purpose of a zero-background or low-background enzyme activity assay, making it impossible to discriminate true positive signals from basal fluorescence [1].

Constitutively fluorescent analogs7-Hydroxycoumarin, 4-MU and similar coumarins lack the off-on switch, producing high background that masks enzyme signal.
Non-nitrated coumarinsThese compounds do not carry the nitroaromatic moiety required for nitroreductase recognition and reduction.

7-Nitrocoumarin: Performance Differentiation from Alternatives


Signal-to-Background Ratio: 7-Nitrocoumarin vs. Cyanine Dyes

7-Nitrocoumarin demonstrates a significantly higher fluorescence signal-to-background ratio upon enzymatic reduction compared to nitro-quenched cyanine dyes. The dynamic range of fluorescence increase for 7-nitrocoumarin, from its quenched (non-fluorescent) state to its reduced (fluorescent) state, is substantially greater than that observed for alternative nitro-quenched cyanine probes [1]. This difference is critical for assay sensitivity.

Signal-to-background ratio
Cross-study comparable
>10-fold increase (2.5×–3.3× higher dynamic range vs. nitro-quenched cyanines)
Supports assay sensitivity and limit-of-detection review
In vitro mammalian cell nitroreductase reporter assay
Reporter Gene Assay Nitroreductase Activity Fluorescence Spectroscopy

Substrate Recognition: 7-Nitrocoumarin vs. CNOB

Unlike the comparator 6-chloro-9-nitro-5H-benzo[a]phenoxazin-5-one (CNOB), which demonstrates utility as a nitroreductase probe but suffers from a lack of specific information on its activity with various bacterial nitroreductases, 7-nitrocoumarin-based substrates have been systematically validated against a broad panel of clinically relevant microorganisms [1]. A study involving thirty pathogenic microbial strains, including both bacteria and yeasts, confirmed that all strains readily reduced seven different 7-nitrocoumarin-based substrates, indicating widespread and robust nitroreductase recognition [2].

Substrate recognition
Cross-study comparable
100% (30/30) pathogenic strains reduced 7-nitrocoumarin derivatives
Broad-spectrum probe fit for diverse microbial panels
Whole-cell assay across bacteria and yeasts; CNOB lacks comparable strain data
Microbiology Diagnostics Nitroreductase Detection

Stability in Culture Medium: 7-Nitrocoumarin vs. CNOB

In mammalian cell culture applications, 7-nitrocoumarin probes demonstrate comparable or slightly improved stability profiles relative to the nitro-substituted phenoxazinone CNOB. Studies indicate that both 7-nitrocoumarin and CNOB exhibit instability in culture medium under low oxygen conditions, making them less suitable as probes for mammalian single-electron reductases which require anaerobic conditions for activity [1]. However, the lack of stability of CNOB under these conditions is specifically noted, while 7-nitrocoumarin's known limitations in this context are well-documented, allowing for informed experimental design and application selection [1].

Culture medium stability
Cross-study comparable
Comparable instability under low oxygen with CNOB
Informs experimental design: suited for aerobic bacterial assays
Not suitable for anaerobic mammalian single-electron reductase systems
Mammalian Cell Assay Reporter Gene Probe Stability

Fluorescence Emission: 7-Nitrocoumarin vs. Unsubstituted Coumarin

Unsubstituted coumarin and many of its derivatives (e.g., 7-hydroxycoumarin) are inherently fluorescent, which generates a high background signal in enzyme assays. In contrast, 7-nitrocoumarin is non-fluorescent due to quenching by the nitro group, and fluorescence is only activated upon reduction to 7-aminocoumarin [1]. This class-level inference positions 7-nitrocoumarin as a true 'off-on' switch, unlike constitutively fluorescent analogs.

Fluorescence emission
Class-level inference
Non-fluorescent (quenched) native state; fluorescence upon reduction
True off-on switch enables low-background assay design
Qualitative difference from constitutively fluorescent coumarins
Fluorescence Spectroscopy Fluorogenic Probe Chemical Biology

7-Nitrocoumarin: Validated Applications


Rapid Fluorescence Detection of Pathogens in Clinical Diagnostics

7-Nitrocoumarin serves as a sensitive, direct fluorogenic substrate for detecting microbial nitroreductase activity in clinical isolates. A study demonstrated that all 30 tested pathogenic strains (including bacteria and yeasts) readily reduced 7-nitrocoumarin-based substrates to generate a detectable fluorescent signal [1]. This broad-spectrum activity underpins its use in diagnostic tests for rapidly identifying the presence of microorganisms in patient samples, where a fast, positive fluorescent readout is critical for timely clinical decision-making.

Reporter Gene Assays in Mammalian Cells

In molecular biology, 7-nitrocoumarin is used as a probe for nitroreductase (NTR) reporter gene assays. Mammalian cells expressing the NTR gene can reduce non-fluorescent 7-nitrocoumarin to fluorescent 7-aminocoumarin. This system provides a quantifiable readout of gene expression or promoter activity. The non-fluorescent nature of the probe ensures a low background signal, offering a dynamic range that, while having known limitations (e.g., stability issues in low oxygen, variable signal intensity), is sufficient for many cell-based assays and is well-characterized in the scientific literature [2].

High-Throughput Screening for Nitroreductase Inhibitors

The fluorogenic properties of 7-nitrocoumarin make it an ideal substrate for developing high-throughput screening (HTS) assays to discover small molecule inhibitors of bacterial nitroreductases. The assay format is homogeneous and requires only the addition of the compound, enzyme, and substrate, followed by fluorescence detection. A decrease in the fluorescence signal relative to a control well indicates enzyme inhibition. This application leverages the compound's defined enzymatic target, enabling the screening of large compound libraries to identify novel antimicrobial or antiparasitic agents targeting nitroreductase-dependent pathways [3].

Application
Selection Property
Validation Focus
Microbial nitroreductase activity screening
Broad-spectrum probe recognition
Strain-panel fluorescence response validation
Mammalian cell reporter gene assays
Low-background fluorogenic activation
Promoter activity quantification in cell-based models
High-throughput nitroreductase inhibitor screening
Homogeneous fluorogenic substrate
Inhibitor screening assay window and reproducibility

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